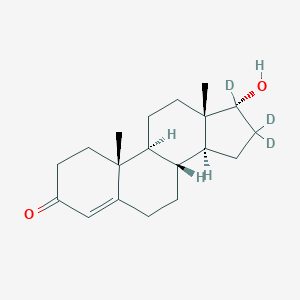

17-表睾酮-d3

描述

17-epi-Testosterone-d3 is a synthetic analog of the natural hormone testosterone . It is primarily produced in the testes of males and in smaller amounts in the ovaries of females . The compound is structurally similar to testosterone but has a methyl group attached to the C17 position, resulting in a slightly different metabolic profile .

Synthesis Analysis

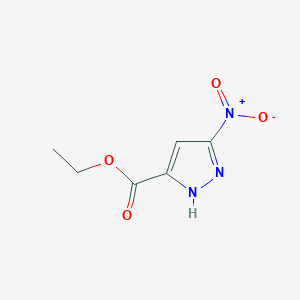

The synthesis of 17-epi-Testosterone-d3 involves the use of gas chromatography mass spectrometry (GC-MS) or liquid chromatography tandem mass spectrometry (LC-MS-MS) methods . The first step in the analysis is to add a deuterium-labeled internal standard such as testosterone-16,16,17-d3 .Molecular Structure Analysis

The chemical formula of 17-epi-Testosterone-d3 is C19H26O2 . It has a molecular weight of 286.41 g/mol . The compound is structurally similar to testosterone but has a methyl group attached to the C17 position .Chemical Reactions Analysis

The chemical reactions of 17-epi-Testosterone-d3 involve the use of gas chromatography mass spectrometry (GC-MS) or liquid chromatography tandem mass spectrometry (LC-MS-MS) methods . The compound is isolated by liquid–liquid extraction and the extract is dried under a stream of nitrogen .Physical And Chemical Properties Analysis

The chemical formula of 17-epi-Testosterone-d3 is C19H26O2, and its molecular weight is 286.41 g/mol . The compound is structurally similar to testosterone but has a methyl group attached to the C17 position .科学研究应用

生物合成途径和酶表征

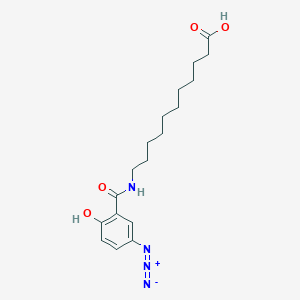

表睾酮(epiT)的生物合成途径(睾酮的 17α-差向异构体)涉及酶 17α-羟基类固醇脱氢酶(17α-HSD)。该酶负责将各种类固醇转化为其相应的 17α-羟基类固醇,包括 epiT。了解该酶的活性对于阐明 epiT 的生物合成途径至关重要,这对于药物滥用检测、了解其在乳房囊肿液和前列腺中的积累以及探索其作为天然抗雄激素的潜在作用至关重要 (Bellemare 等人,2005)。

氘代形式的合成

已经描述了 17-甲基-睾酮的选择性氘代形式的合成,17-甲基-睾酮与 17-表睾酮-d3 在结构上相关。这些形式使用格里尼亚反应等方法合成,随后进行奥本奥尔氧化,有助于我们了解类固醇化学及其在科学研究中的应用 (Shinohara 等人,1984)。

神经保护作用

对睾酮及其类似物(包括表睾酮)的研究表明,生理浓度的睾酮及其类似物可以产生神经保护作用。这对于了解这些类固醇在阿尔茨海默症等神经退行性疾病中的潜在治疗应用至关重要。该研究特别提到,内源性抗雄激素表睾酮表现出轻微的神经保护作用,但不是通过雄激素受体 (Hammond 等人,2001)。

对基因调控的影响

了解类固醇对基因调控的影响是另一个重要的研究领域。表睾酮和相关化合物可以影响各种基因的表达,包括参与雄激素代谢的基因。这对于从遗传疾病到运动医学等领域都有影响,在这些领域,雄激素水平及其影响具有重要意义 (Schulze 等人,2008)。

作用机制

Target of Action

17-epi-Testosterone-d3, also known as Epitestosterone, is an endogenous steroid and an epimer of the androgen sex hormone testosterone . It primarily targets the androgen receptor (AR) and acts as a weak competitive antagonist .

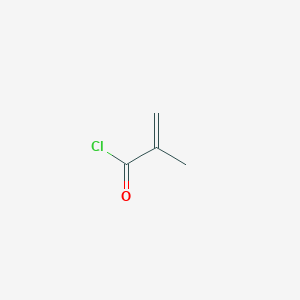

Mode of Action

This inhibitory action on the androgen receptor can lead to changes in the expression of androgen-responsive genes . It is also a potent inhibitor of the enzyme 5α-reductase, which converts testosterone into its more potent form, dihydrotestosterone .

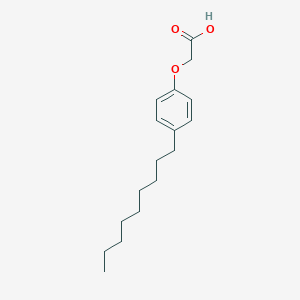

Biochemical Pathways

Epitestosterone is derived from pregnenolone via the delta5-steroid pathway, and via 5-androstene-3-beta,17-alpha-diol . This pathway involves several enzymes, including cytochrome P450, as well as different dehydrogenases and reductases .

Pharmacokinetics

It is known that the ratio between testosterone and epitestosterone is used to monitor anabolic drug abuse .

Result of Action

The primary result of Epitestosterone’s action is the reduction of androgenic effects in target tissues by inhibiting the action of testosterone and other androgens . This can have various effects at the molecular and cellular level, depending on the specific tissue and the role of androgens in that tissue .

安全和危害

属性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1/i6D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMGGOZAMZWBJJ-ZWGJEZJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-epi-Testosterone-d3 | |

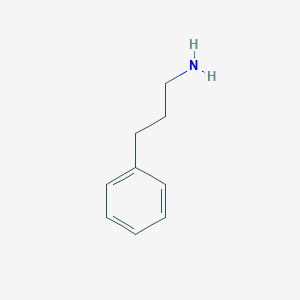

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)

![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)